Array ( [bid] => 12648750 ) Buy Myristic diisopropanolamide | 16516-36-2

Myristic diisopropanolamide

Catalog No.
S13135807
CAS No.
16516-36-2
M.F
C20H41NO3
M. Wt
343.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristic diisopropanolamide

CAS Number

16516-36-2

Product Name

Myristic diisopropanolamide

IUPAC Name

N,N-bis(2-hydroxypropyl)tetradecanamide

Molecular Formula

C20H41NO3

Molecular Weight

343.5 g/mol

InChI

InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-20(24)21(16-18(2)22)17-19(3)23/h18-19,22-23H,4-17H2,1-3H3

InChI Key

GFAFXDZKLNITDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O

Myristic diisopropanolamide is an organic compound formed from myristic acid and diisopropanolamine. It is classified as an amide and is recognized for its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic substances effectively. This compound typically appears as a colorless to pale yellow liquid and is used primarily in formulations that require emulsification or surfactant properties.

, including:

  • Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
  • Substitution: In this reaction, one functional group in myristic diisopropanolamide can be replaced by another.
  • Oxidation: Myristic diisopropanolamide can be oxidized using agents like potassium permanganate or hydrogen peroxide under elevated temperatures.

These reactions are facilitated by common reagents such as lithium aluminum hydride for reduction and halogens for substitution reactions.

The biological activity of myristic diisopropanolamide is primarily linked to its surfactant properties. It reduces the surface tension of liquids, promoting better mixing and solubility of various components. This amphiphilic nature allows it to stabilize emulsions and foams, making it useful in cosmetic and pharmaceutical applications. Additionally, studies suggest potential biocompatibility, although specific biological effects require further investigation .

Myristic diisopropanolamide is synthesized through the reaction of myristic acid with diisopropanolamine. The synthesis typically occurs in a controlled environment, where the reactants are heated to a temperature range of 120-150°C under continuous stirring until the reaction completes. The process may involve purification steps such as distillation or crystallization to achieve the desired purity levels .

Industrial Production

In industrial settings, large-scale reactors are utilized to combine myristic acid and diisopropanolamine under controlled conditions, ensuring complete conversion of reactants to products.

Myristic diisopropanolamide has several applications across various industries:

  • Cosmetics: Used as an emulsifier and surfactant in lotions, creams, and shampoos.
  • Pharmaceuticals: Acts as a solubilizing agent in drug formulations.
  • Food Industry: Occasionally used as an emulsifier in food products.
  • Industrial Cleaning: Functions as a surfactant in cleaning agents .

Myristic diisopropanolamide shares structural similarities with several other amides derived from fatty acids. Notable comparisons include:

Compound NameSource Fatty AcidUnique Properties
Lauric diisopropanolamideLauric acidShorter carbon chain; used primarily for cleansing products.
Palmitic diisopropanolamidePalmitic acidLonger carbon chain; higher melting point; used in solid formulations.
Stearic diisopropanolamideStearic acidEven longer carbon chain; suitable for high-temperature applications.

Uniqueness: Myristic diisopropanolamide is unique due to its optimal carbon chain length, offering a balanced profile between hydrophilicity and lipophilicity, making it particularly effective as an emulsifying agent across diverse applications .

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

343.30864417 g/mol

Monoisotopic Mass

343.30864417 g/mol

Heavy Atom Count

24

UNII

17DN142CTK

Dates

Last modified: 08-10-2024

Explore Compound Types